molecular formula C22H26N6O B2579321 N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291863-37-0

N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2579321
CAS No.: 1291863-37-0
M. Wt: 390.491
InChI Key: SDAQBINDHKXJRC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule featuring a triazole core linked to a piperazine-carboxyl group and a substituted phenyl ring. Its structure combines a 1,2,3-triazole moiety—a common pharmacophore in medicinal chemistry—with a piperazine ring, which enhances solubility and modulates receptor interactions.

Properties

IUPAC Name

[5-(4-ethylanilino)triazolidin-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-3-17-8-10-18(11-9-17)23-21-20(24-26-25-21)22(29)28-14-12-27(13-15-28)19-7-5-4-6-16(19)2/h4-11,20-21,23-26H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRGUJPNAQZNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (CAS Number: 1291863-37-0) is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This detailed analysis will explore its synthesis, chemical properties, biological activities, and relevant case studies.

The molecular formula of the compound is C22H30N6OC_{22}H_{30}N_{6}O with a molecular weight of 394.5 g/mol. The structure features a triazole ring and a piperazine moiety, which are known for their diverse pharmacological properties. The compound is characterized by the following structural components:

PropertyValue
Molecular Formula C22H30N6O
Molecular Weight 394.5 g/mol
CAS Number 1291863-37-0

Synthesis

The synthesis of this compound involves multi-step reactions typically starting from simpler precursors like piperazine and various aromatic compounds. The formation of the triazole ring is often achieved through the Huisgen cycloaddition reaction, which is a well-documented method for synthesizing triazoles.

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study highlighted that related triazole-piperazine hybrids demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . This suggests that this compound may possess similar antimicrobial efficacy.

Antitumor Activity

Triazole compounds have also been investigated for their anticancer properties. For example, certain derivatives have shown promising results in inhibiting tumor cell proliferation in vitro . The structure–activity relationship (SAR) studies indicate that modifications on the triazole and piperazine rings can significantly enhance cytotoxicity against cancer cell lines.

Case Study 1: Antimicrobial Screening

In a comprehensive screening of various triazole derivatives, it was found that those with piperazine substitutions displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Compounds similar to this compound were tested against Escherichia coli , showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study 2: Anticancer Potential

A recent investigation into the anticancer potential of triazole derivatives demonstrated that compounds with similar structural features to this compound exhibited IC50 values ranging from 10 to 20 µM against various cancer cell lines including HT-29 and TK-10 . These findings underscore the potential therapeutic applications of this compound in oncology.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

  • Anticancer Activity :
    • Research indicates that triazole derivatives, including this compound, show promising anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .
    • A study demonstrated that modifications in the triazole ring can enhance the anticancer efficacy of related compounds, suggesting that similar structural features in N-(4-ethylphenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine could yield significant results .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory activity, as triazoles are known to modulate inflammatory pathways. A study on related compounds highlighted their effectiveness as inhibitors of lipoxygenase (15-LOX), an enzyme involved in the inflammatory response .
  • Antimicrobial Properties :
    • Triazole derivatives have been reported to possess antimicrobial activities against various pathogens. The presence of the piperazine moiety may enhance the interaction with microbial targets, leading to increased efficacy against bacterial and fungal infections .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including "click chemistry," which allows for efficient formation of triazole rings from azides and alkynes. This synthetic route is advantageous for producing diverse analogs with modified biological properties .

Table 1: Synthesis Methods for Triazole Derivatives

MethodDescriptionReference
Click ChemistryUtilizes azides and alkynes for triazole formation
Microwave-Assisted SynthesisAccelerates reactions under controlled conditions
Solvent-Free SynthesisEco-friendly approach minimizing solvent use

Case Studies

Several studies have explored the applications of this compound in drug discovery:

  • Anticancer Research :
    • A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, with further investigations needed to elucidate the mechanism of action .
  • Inflammation Models :
    • In vivo studies demonstrated that analogs of this compound effectively reduced inflammation in animal models, showcasing its potential as an anti-inflammatory agent .
  • Antimicrobial Testing :
    • The compound was tested against a panel of bacteria and fungi, showing activity comparable to established antimicrobial agents, suggesting its utility in treating infections resistant to conventional therapies .

Comparison with Similar Compounds

Positional Isomerism: 2-Methyl vs. 3-Methylphenyl Substituents

A closely related compound, N-(4-ethylphenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (), differs only in the methyl group position on the piperazine-bound phenyl ring (3-methyl vs. 2-methyl). Positional isomerism can significantly alter steric and electronic interactions with target proteins. For example:

  • 2-Methylphenyl : May enhance binding to hydrophobic pockets due to ortho-substitution effects.
  • 3-Methylphenyl: Meta-substitution could reduce steric hindrance, improving affinity for planar binding sites. No direct activity data are available, but such positional changes are known to impact potency in kinase inhibitors and GPCR ligands .

Halogenated Analogs: Chlorophenyl Derivatives

N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine () replaces the ethyl group with a chloro substituent. Key differences include:

  • Binding affinity : Chloro-substituted phenyl rings often enhance interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 or serotonin receptors).
    This compound is commercially available, suggesting preclinical evaluation as a protease or kinase inhibitor .

Trifluoromethyl-Substituted Piperazine Derivatives

Compounds in feature trifluoromethyl groups on the piperazine ring, such as N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine . The trifluoromethyl group:

  • Enhances metabolic stability by resisting oxidative degradation.
  • Acts as a bioisostere for methyl or chloro groups, improving target selectivity.

Triazole-Piperazine Hybrids with Antifungal Activity

highlights triazole derivatives (e.g., A1–A7) with broad-spectrum antifungal activity. While these lack the piperazine-carboxyl linkage, the triazole moiety is critical for inhibiting fungal cytochrome P450 (e.g., lanosterol 14α-demethylase).

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